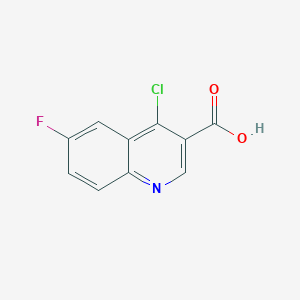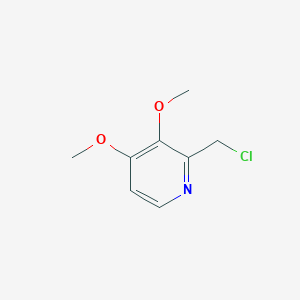
2-(Chlormethyl)-3,4-Dimethoxypyridin
Übersicht
Beschreibung
Rofecoxib-d5 ist ein deuteriertes Analogon von Rofecoxib, einem nichtsteroidalen Antirheumatikum (NSAR), das selektiv die Cyclooxygenase-2 (COX-2) hemmt. Rofecoxib wurde ursprünglich zur Behandlung von Arthrose, rheumatoider Arthritis, akuten Schmerzen, primärer Dysmenorrhoe und Migräneattacken entwickelt . Die deuterierte Version, Rofecoxib-d5, wird in der wissenschaftlichen Forschung verwendet, um die Pharmakokinetik und die Stoffwechselwege von Rofecoxib zu untersuchen.
Herstellungsmethoden
Die Synthese von Rofecoxib-d5 umfasst mehrere Schritte, darunter Acylierungs-, Kondensations-, Umlagerungs-, Acylierungs-, Alkylierungs- und Hydrolysereaktionen . Der Prozess beginnt mit 2,3,5,6-Tetrafluorphenol und 4-Ethylanilin als Ausgangsmaterialien. Diese Verbindungen durchlaufen eine Reihe chemischer Reaktionen, um das Endprodukt zu bilden. Die industrielle Produktion von Rofecoxib-d5 folgt ähnlichen Schritten, ist aber für die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
Rofecoxib-d5 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Umfasst den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Wissenschaftliche Forschungsanwendungen
Rofecoxib-d5 wird in der wissenschaftlichen Forschung für verschiedene Anwendungen eingesetzt:
Chemie: Wird verwendet, um die chemischen Eigenschaften und Reaktionen von Rofecoxib zu untersuchen.
Biologie: Wird verwendet, um die biologischen Wirkungen und Stoffwechselwege von Rofecoxib zu untersuchen.
Medizin: Wird in pharmakokinetischen Studien verwendet, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Rofecoxib zu verstehen.
Industrie: Wird bei der Entwicklung neuer Medikamente und Formulierungen eingesetzt, die auf COX-2 abzielen
Wirkmechanismus
Rofecoxib-d5 entfaltet seine Wirkung durch die selektive Hemmung des Enzyms Cyclooxygenase-2 (COX-2). Diese Hemmung verhindert die Umwandlung von Arachidonsäure in Prostaglandine, die Mediatoren von Entzündungen, Schmerzen und Fieber sind . Die molekularen Ziele von Rofecoxib-d5 umfassen Elastin und Prostaglandin G/H Synthase 2. Die an seinem Wirkmechanismus beteiligten Pfade umfassen den COX-2-Pfad und den Prostaglandin-Synthese-Pfad .
Vorbereitungsmethoden
The synthesis of rofecoxib-d5 involves several steps, including acylation, condensation, rearrangement, acylation, alkylation, and hydrolysis reactions . The process starts with 2,3,5,6-tetrafluorophenol and 4-ethylaniline as raw materials. These compounds undergo a series of chemical reactions to form the final product. The industrial production of rofecoxib-d5 follows similar steps but is optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
Rofecoxib-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one atom or group of atoms with another.
Wirkmechanismus
Rofecoxib-d5 exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2 (COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever . The molecular targets of rofecoxib-d5 include elastin and prostaglandin G/H synthase 2. The pathways involved in its mechanism of action include the COX-2 pathway and the prostaglandin synthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Rofecoxib-d5 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner selektiven Hemmung von COX-2 und seiner deuterierten Natur. Zu ähnlichen Verbindungen gehören:
Celecoxib: Ein weiterer COX-2-selektiver Inhibitor, der zur Behandlung ähnlicher Erkrankungen eingesetzt wird.
Valdecoxib: Ein COX-2-selektiver Inhibitor mit ähnlichen Anwendungen.
Etoricoxib: Ein COX-2-selektiver Inhibitor, der zur Behandlung von Arthrose und rheumatoider Arthritis eingesetzt wird
Eigenschaften
IUPAC Name |
2-(chloromethyl)-3,4-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-7-3-4-10-6(5-9)8(7)12-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFCXDBCXGDDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283942 | |
| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169905-10-6 | |
| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169905-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 2-(chloromethyl)-3,4-dimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride in pharmaceutical chemistry?
A1: 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride serves as a key building block in synthesizing pantoprazole sodium [, , ], a proton pump inhibitor used to treat gastrointestinal disorders.
Q2: Can you describe a typical synthetic route for pantoprazole sodium starting with 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride?
A2: Pantoprazole sodium synthesis generally involves a three-step process:
- Condensation: 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride reacts with 5-difluoromethoxy-2-mercapto-1H-benzimidazole in the presence of a base, forming 5-difluoromethoxy-2-[(3,4-dimethoxy-2-pyridyl)methyl]thioxo-1H-benzimidazole [, ].
- Oxidation: The resulting thioxo-benzimidazole derivative undergoes oxidation, typically using sodium hypochlorite or hydrogen peroxide, to yield 5-difluoromethoxy-2-[(3,4-dimethoxy-2-pyridyl)methyl]sulfinyl-1H-benzimidazole [, ].
- Salt Formation: Finally, treatment with sodium hydroxide generates the sodium salt, pantoprazole sodium [, ].
Q3: Have any alternative synthetic routes been explored for 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride itself?
A3: Yes, research indicates an improved synthesis starting from maltol []. This method involves methylation, chlorination, oxidation, and a final methoxylation step to yield 2-methyl-3,4-dimethoxypyridine-N-oxide. Subsequent treatment with acetic anhydride and sodium hydroxide produces 2-hydroxymethyl-3,4-dimethoxypyridine, which is then chlorinated to obtain the desired 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride [].
Q4: Are there any documented impurities formed during pantoprazole sodium synthesis that involve 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride?
A4: Research highlights the formation of a specific impurity, pantoprazole sodium oxynitride, during pantoprazole sodium synthesis []. This impurity arises from the over-oxidation of the pyridine ring during the synthesis process [].
Q5: What analytical techniques are typically used to characterize and quantify 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride and pantoprazole sodium?
A5: Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of pantoprazole sodium [].
- Mass Spectrometry (MS): Employed for molecular weight determination of pantoprazole sodium [].
- Chromatographic Methods: Validated chromatographic methods are used to determine process-related toxic impurities in pantoprazole sodium []. While the specific techniques were not detailed in the provided abstracts, high-performance liquid chromatography (HPLC) is commonly used in pharmaceutical analysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
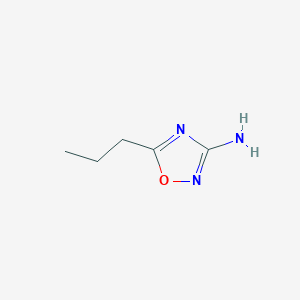
![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)
![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)
![[2-(Methylamino)pyridin-4-yl]methanol](/img/structure/B69229.png)
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)
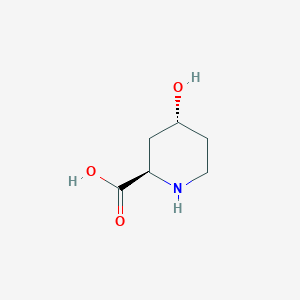
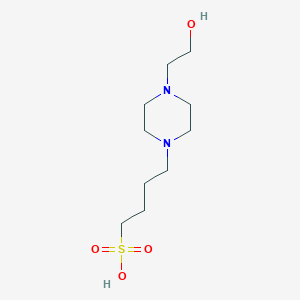
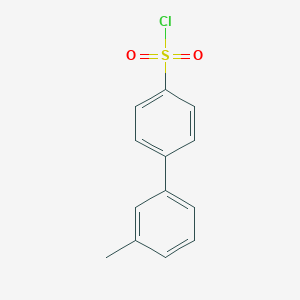

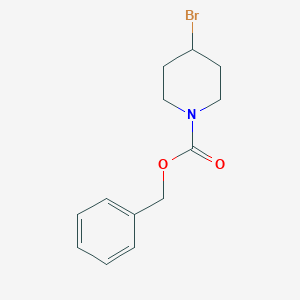
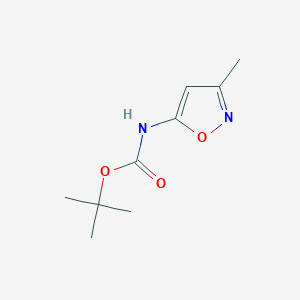

![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)
